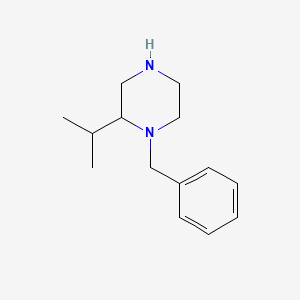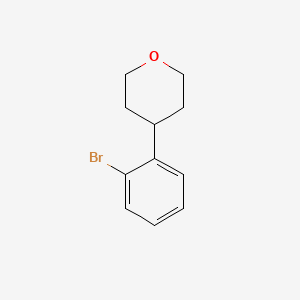
2-(4-四氢吡喃基)溴苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene involves several steps. The process for eco-friendly synthesis of bromobenzene involves bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of 2-(4-Tetrahydropyranyl)bromobenzene consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom. The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Tetrahydropyranyl)bromobenzene are complex and involve several steps. For instance, nucleophilic reactions of benzene derivatives involve the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .科学研究应用
Metabolism Studies
2-(4-Tetrahydropyranyl)bromobenzene and its derivatives are used in metabolism studies to understand the pharmacokinetics and dynamics within biological systems. These compounds can be traced and measured in plasma, providing insights into their elimination rates and accumulation in organs like the liver .
Toxicological Research
Researchers utilize 2-(4-Tetrahydropyranyl)bromobenzene in toxicological studies to investigate the effects of chemical exposure. It serves as a model compound to study metabolic activation, detoxification pathways, and the mechanisms of chemically-induced toxicities .
Flame Retardancy
Due to its high combustion temperature and radical interception capabilities, this compound is explored for its potential use as a flame retardant in polymers and plastics. Its effectiveness in enhancing fire resistance makes it a valuable compound in materials science .
Synthetic Chemistry
In synthetic chemistry, 2-(4-Tetrahydropyranyl)bromobenzene is a precursor for various organic syntheses. It’s involved in novel bromination reactions, such as the Sandmeyer type reactions, which are essential for creating complex molecules .
Catalysis
This compound is also significant in catalysis research. It can be used to study the effects of different catalysts on the yield and selectivity of chemical reactions, such as the nitration of bromobenzene, which is a key step in producing certain pharmaceuticals .
作用机制
Target of Action
Bromobenzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
2-(4-Tetrahydropyranyl)bromobenzene is a bromobenzene derivative that is often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It is known to form reactive intermediates via the cytochrome P-450-linked monooxygenase system, leading to liver damage . It’s plausible that 2-(4-Tetrahydropyranyl)bromobenzene may affect similar pathways.
Pharmacokinetics
Bromobenzene derivatives are generally lipophilic, allowing them to be readily absorbed and distributed throughout the body .
Result of Action
Bromobenzene derivatives are known to cause various effects, including dna damage and cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Tetrahydropyranyl)bromobenzene. For instance, the presence of other pollutants can lead to combined toxic effects . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
安全和危害
属性
IUPAC Name |
4-(2-bromophenyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFXLSIFRXOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tetrahydropyranyl)bromobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


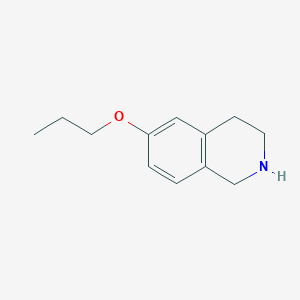
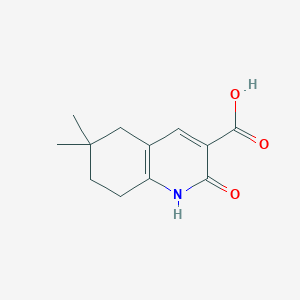



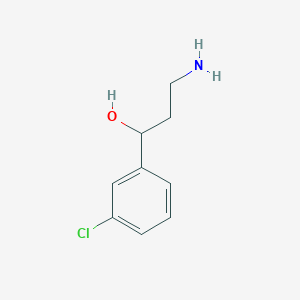
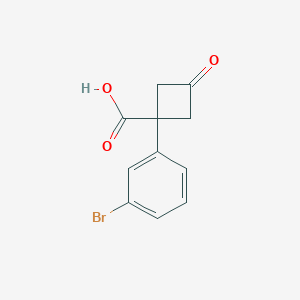


![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
